molecular formula C20H18N2O2 B2997581 1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene CAS No. 637754-46-2

1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene

Cat. No. B2997581
CAS RN: 637754-46-2
M. Wt: 318.376
InChI Key: MGOSFKGJIDHLKG-UHFFFAOYSA-N
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Description

This compound is a derivative of benzimidazole, a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs have shown promising applications in biological and clinical studies .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . It contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a melting point of 170 to 172 °C . The acidity (pKa) for benzimidazole is 12.8 and 5.6 for the conjugate acid .

Scientific Research Applications

Photochemistry of Benzimidazole Derivatives

Research has delved into the photodegradation of 2-(2-Furyl)-benzimidazole (Fuberidazole), revealing significant insights into its degradation products and kinetics. This study, employing advanced spectroscopy techniques, underscores the compound's photochemical behavior, providing a foundation for understanding the stability and reactivity of similar benzimidazole derivatives under light exposure (Melo et al., 1992).

Synthesis and Tautomerism

The synthesis of benzimidazoles with furyl and thienyl substituents has been explored, highlighting the influence of these substituents on tautomerism. This research contributes to the chemical knowledge necessary for designing benzimidazole-based molecules with desired properties (Lee, Jeoung, & Lee, 1996).

Corrosion Inhibition

A theoretical study on benzimidazole and its derivatives, including their potential as corrosion inhibitors, aligns with the need for materials that can protect against corrosion. This research uses Density Functional Theory to understand the molecular properties relevant to their efficacy as inhibitors, providing valuable insights for industrial applications (Obot & Obi-Egbedi, 2010).

Supramolecular Assembly

The self-assembly of cobalt(II) and copper(II) complexes with benzimidazole derivatives into novel helical supramolecular architectures showcases the potential of these compounds in creating structured materials. This research emphasizes the role of π-π interactions in stabilizing these assemblies, opening avenues for material science applications (Sun et al., 2002).

Environmental Degradation

The isolation and characterization of a carbendazim-degrading bacterium illustrate the environmental relevance of studying benzimidazole derivatives. This research provides a biological approach to mitigating the environmental impact of widely used fungicides, highlighting the intersection of chemistry and environmental science (Zhang et al., 2013).

Mechanism of Action

Target of Action

The compound “1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene” is a derivative of benzimidazole . Benzimidazoles are known to have a wide range of biological activities, including anticancer . The primary targets of benzimidazoles in anticancer activity are often various types of kinases . .

Mode of Action

The mode of action of benzimidazoles in anticancer activity is often through the inhibition of these kinase targets . By inhibiting these kinases, benzimidazoles can disrupt the signaling pathways that promote cancer cell growth and survival

Biochemical Pathways

Benzimidazoles can affect various biochemical pathways depending on their specific targets . For example, if the target is a kinase involved in cell growth and survival, the inhibition of this kinase by the benzimidazole could disrupt these pathways, leading to cell death . The specific pathways affected by “1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene” would depend on its specific targets.

Pharmacokinetics

The pharmacokinetic properties of benzimidazoles can vary widely depending on their specific structure . These properties, which include absorption, distribution, metabolism, and excretion (ADME), can significantly impact the bioavailability of the compound . .

Result of Action

The result of the action of benzimidazoles in anticancer activity is often the death of cancer cells . This is achieved through the disruption of signaling pathways that promote cancer cell growth and survival . The specific results of the action of “1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene” would depend on its specific targets and mode of action.

Action Environment

The action of benzimidazoles can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the presence of specific enzymes . These factors can influence the stability, efficacy, and action of the benzimidazole

Future Directions

The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .

properties

IUPAC Name

2-(furan-2-yl)-1-[2-(2-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-7-2-5-10-18(15)24-14-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-13-23-19/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOSFKGJIDHLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene

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